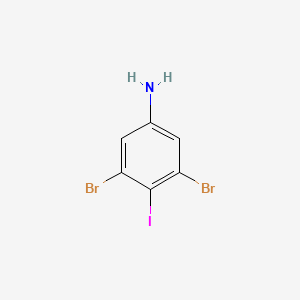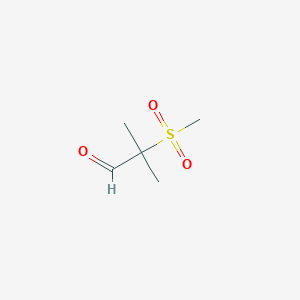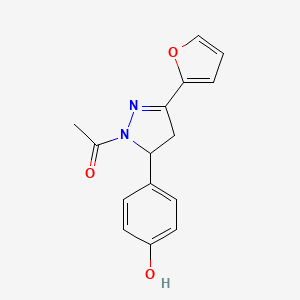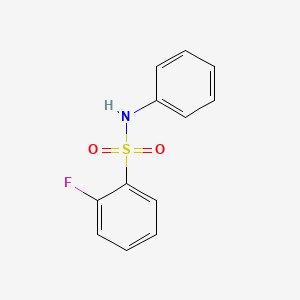
4-メチルベンゼンスルホン酸(3-ヒドロキシ-2,2-ジメチルプロピル)エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C12H18O4S . It has an average mass of 258.334 Da and a monoisotopic mass of 258.092590 Da . This compound is also known by other names such as 1,3-Propanediol, 2,2-dimethyl-, mono (4-methylbenzenesulfonate), 2,2-dimethyl-3- [ (4-methylbenzenesulfonyl)oxy]propan-1-ol, and 2,2-dimethyl-3-tosyloxypropanol .
Molecular Structure Analysis
The molecular structure of “(3-Hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate” consists of 12 carbon atoms, 18 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The structure is complex, with multiple functional groups including a hydroxy group, a sulfonate ester group, and a methyl group .Physical And Chemical Properties Analysis
“(3-Hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate” has a predicted boiling point of 408.8±28.0 °C and a predicted density of 1.188±0.06 g/cm3 . Its pKa is predicted to be 14.66±0.10 .科学的研究の応用
有機合成と官能基化
合成化学
材料科学
医薬品化学
触媒および遷移金属化学
化学教育と研究ツール
作用機序
HMDBS acts as a nucleophile in organic reactions, and its reactivity is dependent on the nature of the substituents on the aromatic ring. It can react with electrophiles such as halogens, nitriles, and aldehydes, as well as with other nucleophiles such as alcohols and amines. HMDBS can also act as a catalyst in some reactions, and can be used to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
HMDBS is a non-toxic compound and has not been found to have any adverse effects on humans or the environment. It is not known to have any biochemical or physiological effects, and has not been found to interact with any proteins or enzymes.
実験室実験の利点と制限
HMDBS has several advantages for use in laboratory experiments. It is an inexpensive and readily available compound, and is highly soluble in water and organic solvents. It is also relatively stable and does not react with other compounds in the laboratory. However, HMDBS is a relatively non-reactive compound and may require the use of a catalyst or higher temperatures and pressures for some reactions.
将来の方向性
HMDBS has several potential future applications. It can be used as a starting material in the synthesis of pharmaceuticals and other organic compounds. It can also be used as a substrate or inhibitor in enzymatic reactions and as a reagent in chemical reactions. Additionally, HMDBS can be used in the development of new organic reactions and in the study of the mechanism of organic reactions. Finally, HMDBS can be used in the development of new catalysts and in the study of catalytic processes.
合成法
HMDBS is synthesized from the reaction of 4-methylbenzenesulfonate with 3-hydroxy-2,2-dimethylpropyl alcohol in the presence of a base catalyst such as potassium hydroxide. The reaction is conducted at a temperature of 70-80°C and a pressure of 1-2 bar. The reaction results in the formation of HMDBS and water as the by-products. The yield of the reaction is typically around 95%.
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIAEEACYRUJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21651-04-7 |
Source


|
| Record name | 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2388493.png)

![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)


![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2388512.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide](/img/structure/B2388513.png)